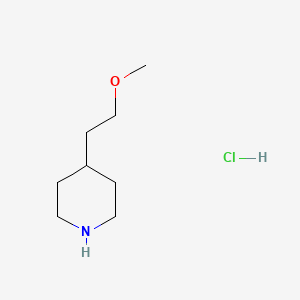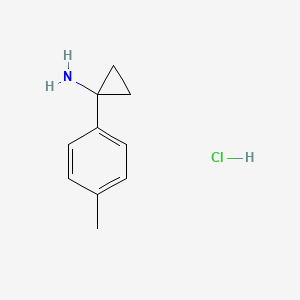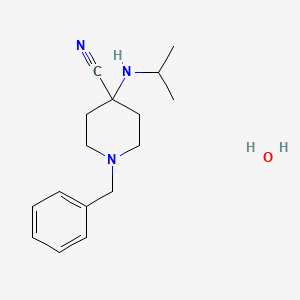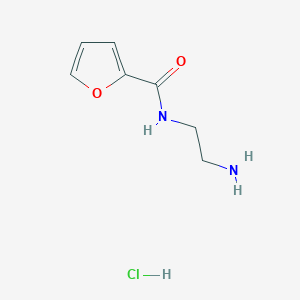
4-(2-Methoxyethyl)piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
4-(2-Methoxyethyl)piperidine hydrochloride plays a role in nucleophilic aromatic substitution reactions. A study discussed the reaction of piperidine with nitroaromatic compounds, revealing insights into the reaction mechanism and kinetics. This research enhances the understanding of the behavior of piperidine derivatives in aromatic substitution reactions, which are fundamental in various organic synthesis processes (Pietra & Vitali, 1972).
Piperidine Derivatives in Drug Discovery
Piperidine derivatives, including 4-(2-Methoxyethyl)piperidine hydrochloride, are significant in drug discovery. The review on strategies for synthesizing spiropiperidines highlighted the importance of piperidine structures in medicinal chemistry, showcasing the methodologies used in constructing these compounds for drug discovery projects (Griggs, Tape, & Clarke, 2018).
Role in Neurobiological Studies
Research on phencyclidine (1- (1-phencyclohexyl) piperidine hydrochloride) provided insights into the drug's unique spectrum of pharmacological activity, highlighting the complexity of piperidine derivatives in neurobiological studies. This underscores the potential of 4-(2-Methoxyethyl)piperidine hydrochloride in contributing to the understanding of neurobiological processes and drug actions (Domino, 1964).
Potential in Gastrointestinal Treatments
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, has been studied for its prokinetic effects in gastrointestinal motility disorders. This indicates the potential of piperidine derivatives, including 4-(2-Methoxyethyl)piperidine hydrochloride, in developing treatments for such conditions (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Propiedades
IUPAC Name |
4-(2-methoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSBYGUGOVCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630515 | |
| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)piperidine hydrochloride | |
CAS RN |
868849-54-1 | |
| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)







![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)